Acide féno fibrique-d6, 2-chloro

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

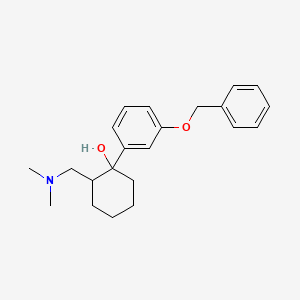

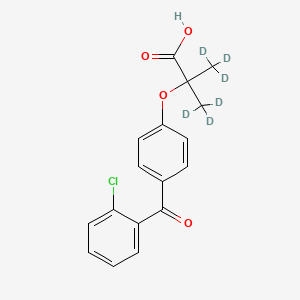

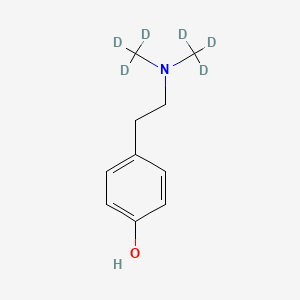

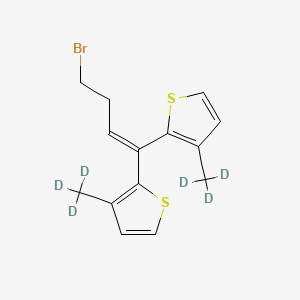

2-Chloro Fenofibric Acid-d6 is a labelled building block . It is a deuterium labelled Fenofibric acid . Fenofibric acid, an active metabolite of fenofibrate, is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively .

Synthesis Analysis

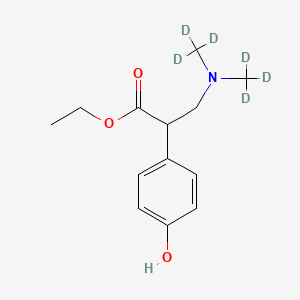

A validated bioanalytical method for estimation of fenofibric acid in human EDTA plasma that chromatographically resolves its acyl glucuronide has been developed . An API 3000 mass spectrometer was employed in this method, and fenofibric acid-d6 served as the internal standard .Molecular Structure Analysis

The molecular formula of 2-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The molecular weight is 324.79 .Chemical Reactions Analysis

Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step . Negative mass transitions (m / z) of fenofibric acid and fenofibric acid-d6 were detected in multiple reactions monitoring (MRM) mode at 317.1 → 230.9 and 322.9 → 230.8, respectively .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro Fenofibric Acid-d6 is 324.79 . The density is 1.3±0.1 g/cm3 . The boiling point is 484.3±30.0 °C at 760 mmHg .Applications De Recherche Scientifique

Dosage de l'acide féno fibrique dans le plasma humain

« Acide féno fibrique-d6, 2-chloro » est utilisé comme étalon interne dans une méthode de chromatographie liquide sensible, à haut débit et économique pour la détermination de l'acide féno fibrique dans le plasma humain . Cette méthode a été mise au point et validée par détection ultraviolette et spectrométrie de masse en tandem, puis appliquée dans une étude pharmacocinétique pour étudier la biodisponibilité de Lipanthyl™ 200 mg MC dans des conditions alimentaires et à jeun .

Dosage de l'acide féno fibrique dans la forme posologique sous forme de comprimés

Une méthode simple, rapide, sensible, précise, exacte et reproductible de chromatographie liquide haute performance couplée à un spectromètre de masse en tandem a été mise au point pour doser l'acide féno fibrique dans la forme posologique sous forme de comprimés . L'analyse LC-MS/MS utilisait une colonne X Bridge Bisphosphonate 2,1 * 100 mm, 3,5 µm et une phase mobile constituée d'acétonitrile et de tampon (80 : 20) . « this compound » est utilisé comme étalon interne pour estimer l'acide féno fibrique .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro Fenofibric Acid-d6, a derivative of Fenofibric Acid, is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha) . PPAR-alpha is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

2-Chloro Fenofibric Acid-d6, like Fenofibric Acid, activates PPAR-alpha . This activation leads to an increase in lipolysis and reduction in apolipoprotein C-III, an inhibitor of lipoprotein lipase activity . The activation of PPAR-alpha also results in increased synthesis of HDL-C (High-Density Lipoprotein Cholesterol) and reduction in VLDL-C (Very Low-Density Lipoprotein Cholesterol) and LDL-C (Low-Density Lipoprotein Cholesterol) .

Biochemical Pathways

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 affects several biochemical pathways. It leads to the upregulation of genes involved in fatty acid transport, fatty acid binding and activation, and peroxisomal and mitochondrial fatty acid β-oxidation . This results in decreased triglyceride levels and increased HDL-C levels .

Pharmacokinetics

Fenofibric Acid, from which 2-Chloro Fenofibric Acid-d6 is derived, is known for its high hydrophilicity and poor absorption profile . Therefore, prodrugs like Fenofibrate and other conjugated compounds of Fenofibric Acid have been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption rate of these compounds is significantly affected by the fat content of ingested food .

Result of Action

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid-d6 leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This helps in the management of conditions like severe hypertriglyceridemia, primary hypercholesterolemia, or mixed dyslipidemia .

Action Environment

The action of 2-Chloro Fenofibric Acid-d6, like other class II drugs from the Biopharmaceutics Classification System (BCS), is influenced by environmental factors such as the fat content of ingested food . The absorption rate and consequently the pharmacokinetic parameters of these compounds vary under different food conditions . For instance, a dramatic decrease in Cmax and AUC0-72 were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of 2-Chloro Fenofibric Acid-d6 in the research presented and how is it used?

A1: 2-Chloro Fenofibric Acid-d6 serves as an internal standard in the analytical methods described for quantifying Fenofibric Acid in human plasma []. This means it is added in a known concentration to the plasma samples before analysis. By comparing the signal from Fenofibric Acid to the signal from the known amount of 2-Chloro Fenofibric Acid-d6, researchers can accurately determine the concentration of Fenofibric Acid in the samples. This is particularly useful for LC-MS/MS analysis, where signal intensity can be influenced by various factors, and using an internal standard improves the accuracy and reliability of the quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)